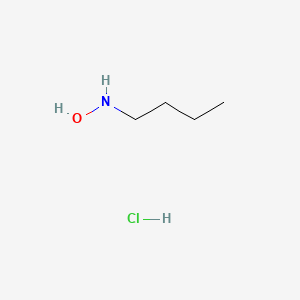

![molecular formula C18H18N2O3S2 B2735896 3-(benzenesulfonyl)-N-[2-(2-cyanoethylsulfanyl)phenyl]propanamide CAS No. 868676-30-6](/img/structure/B2735896.png)

3-(benzenesulfonyl)-N-[2-(2-cyanoethylsulfanyl)phenyl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(benzenesulfonyl)-N-[2-(2-cyanoethylsulfanyl)phenyl]propanamide” is a complex organic molecule. It contains a benzenesulfonyl group, a cyanoethylsulfanyl group, and a propanamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and could potentially be involved in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The benzenesulfonyl group, for example, could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and amide groups could impact its solubility in different solvents .Scientific Research Applications

Directed Metalation Group (DMG) and Heterocyclic Synthesis

Benzenesulfonamide, a component of the compound , serves as an effective Directed Metalation Group (DMG). This functionality facilitates the metalation of arylsulfonamides and finds applications in heterocyclic synthesis, a key area in pharmaceutical chemistry. Metalated sulfonamides can undergo various reactions with electrophiles, leading to the synthesis of diverse heterocyclic compounds, including sultams, sultones, and benzothiazinones, which are significant in the development of pharmaceuticals (Familoni, 2002).

Oxidative Cross-Coupling

The sulfonamide group in the compound plays a role in oxidative cross-coupling reactions. These reactions are instrumental in the formation of complex molecules, such as dihydro-phenanthridine derivatives, from simpler substrates. Such synthetic strategies are pivotal in medicinal chemistry for the creation of new therapeutic agents (Miura et al., 1998).

Structural Studies and Crystallography

The structural aspects of benzenesulfonamide derivatives, which include the molecular conformation and intermolecular interactions, are studied extensively through crystallography. Understanding the molecular structure is crucial for designing molecules with desired biological activities, as it influences how these molecules interact with biological targets (Główka et al., 1995).

Carbonic Anhydrase Inhibition

Sulfonamides, including benzenesulfonamide derivatives, have been identified as potent inhibitors of carbonic anhydrase. This is particularly significant in the development of drugs for conditions like glaucoma, where the inhibition of carbonic anhydrase can reduce intraocular pressure (Nocentini et al., 2016).

Antimicrobial Activity

Sulfonamide derivatives exhibit antimicrobial properties, making them valuable in the development of new antibiotics. The synthesis and characterization of these compounds, including their antimicrobial activities, contribute to the fight against microbial resistance (Demircioğlu et al., 2018).

Tumor-Associated Carbonic Anhydrase Inhibition

Sulfonamides with specific structural modifications, like the incorporation of triazine moieties, have shown to inhibit tumor-associated carbonic anhydrase isozymes. These findings are significant for developing novel therapeutic strategies for hypoxic tumors (Garaj et al., 2005).

Rotational Spectroscopy in Biochemistry

Rotational spectroscopy studies of benzenesulfonamides and their derivatives provide insights into their conformations and structural influences of different substituents. Such studies are crucial in understanding the bioactive conformations of these molecules, which has implications in drug design and development (Vigorito et al., 2022).

Progesterone Receptor Antagonism

Certain benzenesulfonamide derivatives act as nonsteroidal progesterone receptor antagonists. This application is relevant in treating diseases like uterine leiomyoma, endometriosis, breast cancer, and certain psychiatric disorders (Yamada et al., 2016).

Mechanism of Action

properties

IUPAC Name |

3-(benzenesulfonyl)-N-[2-(2-cyanoethylsulfanyl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c19-12-6-13-24-17-10-5-4-9-16(17)20-18(21)11-14-25(22,23)15-7-2-1-3-8-15/h1-5,7-10H,6,11,13-14H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKOKIJMYTXKGGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC=C2SCCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzenesulfonyl)-N-[2-(2-cyanoethylsulfanyl)phenyl]propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2735813.png)

![9-(2,3-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2735814.png)

![6-(3-Fluorophenyl)-2-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2735815.png)

![(Z)-4-[2-(2,4-dichlorophenyl)hydrazinyl]-4-oxo-2-phenylbut-2-enoic acid](/img/structure/B2735816.png)

![ethyl 4-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate](/img/no-structure.png)

![2-[2-(2,4-Dichlorophenyl)hydrazino]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B2735819.png)

![2-[(4-Chlorobenzyl)thio]-4-({[(2,6-dichloroisonicotinoyl)oxy]imino}methyl)pyrimidine](/img/structure/B2735827.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2735829.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(3,4-dichlorophenyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2735831.png)

![N-isopropyl-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2735834.png)